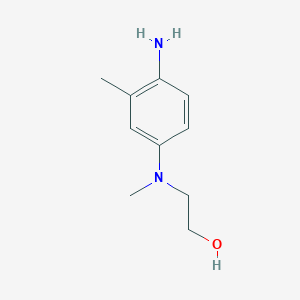

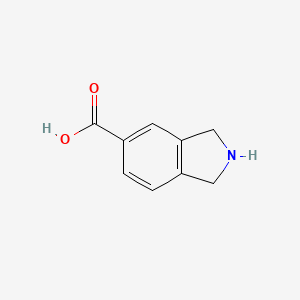

2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol

Übersicht

Beschreibung

The compound "2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their synthesis, structure, and properties, which can provide insights into the analysis of the compound . For instance, the synthesis of related aryl alkyl alcohols and their derivatives is a common theme in these papers, which often serve as intermediates for pharmaceuticals or possess fragrance properties .

Synthesis Analysis

The synthesis of related compounds, such as 2-(4-aminophenyl) ethanol, involves multi-step reactions starting from β-phenylethanol, including esterification, nitration, hydrolysis, and reduction, achieving a high purity and yield . Similarly, the synthesis of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol through enantioselective lipase-catalyzed reactions indicates the potential for enzymatic methods in the synthesis of complex molecules . These methods could potentially be adapted for the synthesis of "2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol".

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction analysis. For example, the crystal structure of 2-amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate hydrate was elucidated, revealing non-coplanar ring systems and extensive intermolecular hydrogen bonding . This suggests that "2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol" may also exhibit specific structural features that could be characterized using similar analytical methods.

Chemical Reactions Analysis

The papers discuss the reactivity of similar compounds in various chemical reactions. For instance, the metabolic formation of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2-(2-pyridine)ethanol from its parent compound in rats indicates that such molecules can undergo biotransformation, leading to metabolites with biological activity . This implies that "2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol" could also participate in chemical reactions that affect its pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of aryl alkyl alcohols, such as their toxicity, skin irritation potential, and sensitization data, are well-documented . These properties are crucial for assessing the safety of such compounds when used as fragrance ingredients or in pharmaceutical applications. The compound "2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol" would likely share some of these properties, necessitating a thorough evaluation in the context of its intended use.

Wissenschaftliche Forschungsanwendungen

Receptor Differentiation

- 2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol and related compounds have been studied for their ability to differentiate receptor responses. Specifically, structural modifications in compounds similar to 2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol have shown potential in distinguishing β-receptor subtypes, β-1 and β-2, which are found in different tissues (Lands, Ludueña, & Buzzo, 1967).

Peptide Synthesis

- This compound has been part of research exploring new amino-protective groups for peptide synthesis. Modifications in the methyl group of similar compounds led to the development of protective groups that are labile in alkaline media, which is crucial in peptide synthesis (Verhart & Tesser, 2010).

Ultraviolet Spectra Studies

- Studies have investigated the ultraviolet spectra of derivatives of aniline and aminopyridines, which are structurally related to 2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol. These studies provide insights into the electronic properties and interactions of such compounds (Cumper & Singleton, 1968).

Fragrance Material Review

- While not directly about 2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol, related compounds have been reviewed for their use as fragrance ingredients. The structural group Aryl Alkyl Alcohols, to which this compound belongs, has been studied for its toxicologic and dermatologic properties (Scognamiglio, Jones, Letizia, & Api, 2012).

Isoquinoline Syntheses

- Research has also delved into the application of norphenylephrine derivatives, similar in structure to 2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol, in the synthesis of heterocyclic compounds such as isoquinolines (Kametani et al., 1970).

Binding Interactions

- The compound has been included in studies to understand binding interactions with receptors. For instance, research on related compounds has investigated their interaction with human prostaglandin reductase (Nayak & Poojary, 2019).

Solid-Solid Phase Transformation

- Investigations into the phase transformation of structurally related compounds have provided insights into crystallization and molecular mobility, which are important in the development of pharmaceuticals (Li et al., 2007).

Synthesis of Heterocyclic Compounds

- The compound has been involved in the synthesis of various heterocyclic compounds, furthering the understanding of organic synthesis and the development of new pharmaceuticals (Latif & Rady, 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(4-amino-N,3-dimethylanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-8-7-9(3-4-10(8)11)12(2)5-6-13/h3-4,7,13H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBACZGTCZERHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)

![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline](/img/structure/B1320837.png)